2-(2-Cyclopropyloxiran-2-yl)pyridine
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Overview
Description
2-(2-Cyclopropyloxiran-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxirane ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyloxiran-2-yl)pyridine typically involves the cycloaddition of pyridine derivatives with cyclopropyl-containing reagents. One common method is the [4 + 2] cycloaddition reaction, where a 1-azadiene derivative reacts with a cyclopropyl-containing π-component under thermal or transition metal-catalyzed conditions . The reaction conditions often involve the use of palladium or gold catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyloxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophilic reagent used.
Scientific Research Applications
2-(2-Cyclopropyloxiran-2-yl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyloxiran-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: A structurally similar compound with a pyridine ring fused to a lactam ring.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
Uniqueness
2-(2-Cyclopropyloxiran-2-yl)pyridine is unique due to its combination of a pyridine ring with an oxirane ring and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-cyclopropyloxiran-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-6-11-9(3-1)10(7-12-10)8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPHEERMRQJEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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